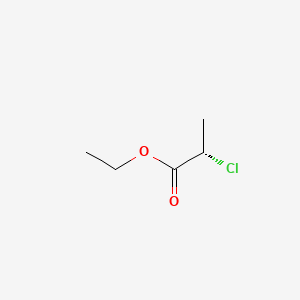

ETHYL (S)-2-CHLORO PROPIONATE

Description

Significance of Enantiomerically Pure Compounds in Advanced Chemical Synthesis

Enantiomerically pure compounds (EPCs) are crucial in numerous scientific and industrial fields, most notably in the development of pharmaceuticals and agrochemicals. ub.educhiralpedia.comnumberanalytics.com The three-dimensional arrangement of atoms in a chiral molecule, known as its stereochemistry, can lead to vastly different biological effects. ub.edu Often, only one enantiomer of a chiral drug is responsible for its therapeutic effect, while the other may be inactive or even cause adverse effects. ub.edunumberanalytics.com Consequently, the ability to synthesize enantiomerically pure compounds is a primary focus of modern organic chemistry, driving the development of innovative synthetic methodologies. chiralpedia.comnumberanalytics.com

The synthesis of single-enantiomer compounds can be achieved through several strategies, including asymmetric synthesis, chiral resolution, and chiral pool synthesis. numberanalytics.com Asymmetric synthesis, in particular, has emerged as a powerful tool, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. numberanalytics.comnumberanalytics.com The demand for enantiopure products has spurred significant advancements in asymmetric synthesis, making it a cornerstone of research in both academic and industrial settings. ub.edu

The Pivotal Role of Ethyl (S)-2-Chloro Propionate (B1217596) as a Chiral Building Block

Ethyl (S)-2-chloro propionate is a prominent example of a chiral α-halogenated ester that serves as a versatile chiral building block in organic synthesis. solubilityofthings.com Its utility lies in the reactive carbon-chlorine bond at the α-position, which makes it an effective alkylating agent. smolecule.com This reactivity allows for the introduction of the chiral propionate moiety into a wide range of molecules, facilitating the synthesis of more complex chemical structures. solubilityofthings.comsmolecule.com

This compound is a key intermediate in the production of various agrochemicals, particularly phenoxypropionate herbicides. researchgate.netsemanticscholar.org The (R)-enantiomers of these herbicides are significantly more potent than their (S)-counterparts, highlighting the importance of using enantiomerically pure starting materials like this compound. researchgate.net Furthermore, it is utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as naproxen (B1676952) and ibuprofen. semanticscholar.org

The physical and chemical properties of this compound are well-documented, contributing to its widespread use.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉ClO₂ |

| Molecular Weight | 136.58 g/mol |

| Appearance | Clear colorless liquid |

| Odor | Pungent |

| Boiling Point | 146-149 °C |

| Density | 1.072 g/mL at 25 °C |

| Solubility | Insoluble in water; Soluble in organic solvents |

| Flash Point | 38 °C (100.4 °F) |

The data in this table was sourced from multiple references. smolecule.comnih.govchemicalbook.comsigmaaldrich.com

Current Research Landscape and Future Directions for Chiral Halopropionates

The field of chiral halopropionates continues to be an active area of research. Current efforts are focused on several key areas, including the development of more efficient and environmentally friendly synthetic methods. smolecule.com For instance, researchers are exploring the use of biocatalysis, employing enzymes as chiral catalysts to achieve highly selective transformations under mild conditions. chiralpedia.com

Another significant trend is the application of advanced analytical techniques, such as online near-infrared spectroscopy, to monitor and optimize the synthesis of these compounds in real-time. semanticscholar.org This process analytical technology (PAT) approach can lead to improved yields and purity. semanticscholar.org

Future research is likely to expand the scope of applications for chiral halopropionates. The development of novel chiral catalysts and reagents will undoubtedly lead to the synthesis of new and more complex enantiomerically pure molecules with potential applications in materials science and other emerging fields. numberanalytics.comperovskite-info.com The ongoing exploration of cascade reactions, where multiple transformations occur in a single pot, also holds promise for creating previously inaccessible compounds in a more sustainable manner. ub.edu

Scope and Objectives of the Academic Investigation into this compound

This article aims to provide a comprehensive and scientifically rigorous examination of this compound. The primary objectives are to:

Detail the fundamental importance of enantiomerically pure compounds in modern chemistry.

Elucidate the specific role and applications of this compound as a key chiral building block.

Summarize the current state of research and future prospects for chiral halopropionates.

By focusing on these core areas, this investigation seeks to offer a thorough understanding of the significance of this compound within the broader context of contemporary organic chemistry research.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-chloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAVBVKAYUCPAQ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426347 | |

| Record name | UNII-SQ49R2F429 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74497-15-7, 42411-39-2 | |

| Record name | Ethyl alpha-chloropropionate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074497157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNII-SQ49R2F429 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl (2S)-2-chloropropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL .ALPHA.-CHLOROPROPIONATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ49R2F429 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Enantiomerically Enriched Ethyl S 2 Chloro Propionate

Chemo-Catalytic Approaches to Stereoselective Synthesis

Chemo-catalytic strategies leverage chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction, enabling the asymmetric synthesis of the target molecule. These methods include direct asymmetric chlorination, synthesis from naturally available chiral precursors, and the development of novel catalytic systems for enantioselective transformations.

Asymmetric Chlorination Strategies for Propionate (B1217596) Derivatives

The direct enantioselective α-chlorination of carbonyl compounds represents a highly atom-economical approach to creating chiral α-chloro esters. While challenging for simple acyclic esters like propionates, significant progress in organocatalysis has established powerful strategies. These methods typically involve the in-situ formation of a chiral enolate equivalent, which then reacts with an electrophilic chlorine source.

Key developments in this area include the use of chiral isothiourea catalysts, which react with activated carboxylic acid derivatives to form chiral C1 ammonium (B1175870) enolates. These intermediates can undergo highly stereoselective α-functionalization. For the reaction to be successful, careful optimization of reaction conditions, often at cryogenic temperatures, is necessary to prevent the epimerization of the reactive catalyst-bound intermediates. Similarly, chiral squaramide catalysts have been shown to promote the enantioselective α-chlorination of silyl (B83357) ketene (B1206846) acetals with N-chlorosuccinimide (NCS). This approach relies on a network of non-covalent interactions, such as hydrogen bonding, to bind and activate both the nucleophile and the electrophile within a chiral environment, thereby inducing high enantioselectivity. These advanced catalytic systems demonstrate the potential for direct asymmetric synthesis of α-chloro esters, a strategy that could be adapted for the production of ethyl (S)-2-chloropropionate.

Chiral Pool Synthesis from Bio-Based Precursors (e.g., Lactic Acid Derivatives)

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. Ethyl (S)-lactate, which is derived from the fermentation of sugars, is an ideal bio-based precursor for the synthesis of ethyl (S)-2-chloropropionate. This strategy hinges on the stereospecific conversion of the hydroxyl group at the C2 position of the lactate (B86563) molecule into a chlorine atom. The stereochemical outcome of this conversion is critically dependent on the reagents and reaction mechanism.

Two common methods for this transformation are the use of thionyl chloride (SOCl₂) and the Appel reaction.

Reaction with Thionyl Chloride : The stereochemistry of the reaction between an alcohol and thionyl chloride is highly dependent on the reaction conditions.

In the absence of a base like pyridine (B92270), the reaction proceeds through an SNi (substitution nucleophilic internal) mechanism. This involves the formation of a chlorosulfite intermediate, where the chloride is delivered from the intermediate itself to the same face from which the leaving group departs, resulting in retention of configuration. Therefore, treating ethyl (S)-lactate with thionyl chloride alone would yield the desired ethyl (S)-2-chloropropionate.

In the presence of pyridine, the base intercepts the chlorosulfite intermediate, and the liberated chloride ion then acts as a nucleophile. This forces an SN2 (substitution nucleophilic bimolecular) mechanism, which occurs via a backside attack and results in inversion of configuration. orgosolver.commasterorganicchemistry.com Thus, reacting ethyl (S)-lactate with thionyl chloride and pyridine would produce ethyl (R)-2-chloropropionate.

The Appel Reaction : This reaction converts an alcohol to an alkyl halide using triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide like carbon tetrachloride (CCl₄). The reaction mechanism for primary and secondary alcohols is a classic SN2 displacement. jk-sci.comorgosolver.comnrochemistry.comorganic-chemistry.org This backside attack invariably leads to an inversion of stereochemistry at the chiral center. jk-sci.comorgosolver.comnrochemistry.com Consequently, to synthesize ethyl (S)-2-chloropropionate using the Appel reaction, one must start with the opposite enantiomer of the lactate precursor, namely ethyl (R)-lactate.

By carefully selecting the starting material and reaction conditions, chiral pool synthesis from lactic acid derivatives provides a reliable and bio-based route to enantiomerically enriched ethyl 2-chloropropionate.

Development of Novel Catalytic Systems for Enantioselective Esterification

An alternative to asymmetric synthesis is the kinetic resolution of a racemic mixture. In the context of producing ethyl (S)-2-chloropropionate, this can be achieved through the enantioselective esterification of racemic 2-chloropropionic acid. This process relies on a chiral catalyst that preferentially esterifies one enantiomer of the acid over the other.

While biocatalysts are commonly used for this purpose, chemo-catalytic systems have also been developed, particularly for related compounds like α-arylalkanoic acids. These systems often employ chiral acyl-transfer catalysts. For instance, the kinetic resolution of racemic 2-arylalkanoic acids has been effectively demonstrated using (+)-benzotetramisole (BTM) as a chiral catalyst, pivalic anhydride (B1165640) as a coupling agent, and an achiral alcohol. epa.gov The catalyst selectively facilitates the esterification of one enantiomer, allowing for the separation of the unreacted acid and the newly formed ester, both in enantiomerically enriched forms. The development of such non-enzymatic catalytic systems for the dynamic kinetic resolution (DKR) of racemic acids is an active area of research, offering a pathway to convert the entire racemic starting material into the desired single enantiomer product. rsc.org

Biocatalytic Routes for the Production of Ethyl (S)-2-Chloro Propionate

Biocatalysis utilizes enzymes as catalysts, offering exceptional selectivity under mild reaction conditions. For the production of ethyl (S)-2-chloropropionate, the most prominent biocatalytic method is the enzymatic kinetic resolution of racemic 2-chloropropionate esters.

Enzymatic Kinetic Resolution of Racemic 2-Chloropropionate Esters

Kinetic resolution is a process where one enantiomer in a racemic mixture reacts faster than the other, allowing for their separation. In the case of racemic ethyl 2-chloropropionate, enzymes such as lipases and esterases can selectively hydrolyze one of the enantiomers into the corresponding 2-chloropropionic acid, leaving the unreacted ester enriched in the other enantiomer. The efficiency of this separation is described by the enantiomeric ratio (E-value).

For example, if an enzyme selectively hydrolyzes the (R)-ester, the remaining unreacted substrate will become progressively enriched in the (S)-ester. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess (e.e.) for both the remaining ester and the produced acid. A variety of commercially available lipases, including those from Candida rugosa and Pseudomonas cepacia, have been screened for this transformation. tandfonline.comresearchgate.net

Esterases are a class of hydrolase enzymes particularly suited for the enantioselective hydrolysis of esters. Recent research has focused on identifying novel esterases with high selectivity and activity for the kinetic resolution of 2-chloropropionate esters.

Through genome mining, a novel microbial esterase, WDEst9, was identified from Dactylosporangium aurantiacum. This enzyme demonstrated a notable preference for hydrolyzing the (R)-enantiomer of ethyl 2-chloropropionate. jlu.edu.cnresearchgate.net This complementary enantio-preference is valuable as it allows for the direct production of the desired (S)-ethyl 2-chloropropionate as the unreacted substrate. Through optimization of the process, this biocatalytic route yielded (S)-ethyl 2-chloropropionate with an enantiomeric excess greater than 98%. jlu.edu.cnresearchgate.net This highlights the power of biocatalysis to provide highly pure chiral intermediates.

The table below summarizes findings from research on the enzymatic resolution of 2-chloropropionate esters.

| Enzyme | Substrate | Product of Interest | Key Finding |

| Esterase WDEst9 | Racemic ethyl 2-chloropropionate | (S)-Ethyl 2-chloropropionate | The enzyme selectively hydrolyzes the (R)-enantiomer, yielding the desired (S)-ester with >98% e.e. jlu.edu.cnresearchgate.net |

| Candida rugosa lipase (B570770) | Racemic methyl 2-chloropropionate | (S)-selective hydrolysis assumed | Found to have catalytic activity and enantioselectivity (E~10) for a fluorinated analogue. tandfonline.comresearchgate.net |

| Pseudomonas fluorescens esterase | Racemic methyl 2-chloropropionate | (S)-selective hydrolysis assumed | Showed catalytic activity and enantioselectivity (E~10) for a fluorinated analogue. tandfonline.comresearchgate.net |

| bHSL family esterase (Est924 mutants) | Racemic ethyl 2-arylpropionates | (S)-2-arylpropionic acids | Protein engineering inverted the enzyme's stereopreference to favor hydrolysis of (S)-esters. frontiersin.org |

Lipase-Catalyzed Asymmetric Transesterification Processes

Lipases (EC 3.1.1.3) have become powerful biocatalysts in organic synthesis due to their high specificity, and ability to function in organic solvents, which makes them ideal for reactions like transesterification. nih.govnih.gov The kinetic resolution of racemic 2-chloropropionic acid esters via lipase-catalyzed transesterification is a prominent method for producing the (S)-enantiomer. In this process, the lipase selectively acylates an alcohol with the (R)-enantiomer of the ester, leaving the desired (S)-enantiomer unreacted and thus enriched.

Lipases from various microbial sources, such as Candida and Pseudomonas, are frequently employed. nih.govnih.gov Candida antarctica lipase B (CALB) is particularly noteworthy for its effectiveness and stability. nih.govfrontiersin.org The choice of acyl donor and solvent system significantly impacts the reaction's efficiency and enantioselectivity. Vinyl acetate (B1210297) is a common acyl donor, and the reaction is often performed in nonpolar organic solvents like hexane (B92381). nih.gov The transesterification process can yield high conversions and excellent enantiomeric excess for both the remaining substrate and the product. nih.govmdpi.com

Research has shown that factors such as the enzyme source, immobilization, and reaction medium are critical. For instance, the cross-linked enzyme aggregate (CLEA) of Candida rugosa lipase was found to catalyze the enantioselective transesterification of methyl 2-chloropropionate with ethanol, achieving high enantiomeric excess for both the resulting (S)-methyl and (R)-ethyl esters. researchgate.net

| Lipase Source | Substrate | Acyl Donor | Solvent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Candida rugosa (CLEA) | (rac)-Methyl 2-chloropropionate | Ethanol | Not specified | 82% ((S)-methyl ester), 90% ((R)-ethyl ester) | researchgate.net |

| Pseudomonas fluorescens | (rac)-Aryl-propan-2-yl acetates | - (Hydrolysis) | Phosphate buffer | >99% (remaining (S)-acetate) | mdpi.com |

| Candida antarctica Lipase B (CALB) | (rac)-Aryltrimethylsilyl chiral alcohols | Vinyl acetate | Hexane | >99% ((S)-alcohol and (R)-acetate) | nih.gov |

Whole-Cell Biotransformations and Engineered Microbial Systems for Asymmetric Synthesis

The use of whole-cell biocatalysts offers several advantages over isolated enzymes, including the elimination of costly enzyme purification and the presence of natural cofactor regeneration systems. illinois.edu Engineered microbial systems, such as recombinant Escherichia coli or yeast, can be designed to overexpress specific enzymes with high activity and selectivity for the synthesis of chiral compounds. mdpi.comfrontiersin.org

For the production of ethyl (S)-2-chloropropionate, microbial esterases with the desired (S)-selectivity can be utilized. researchgate.net Through genome mining and characterization, novel esterases from marine microbes have been identified that exhibit complementary enantioselectivity to previously known enzymes. researchgate.net For example, one study identified a novel esterase, WDEst9, which, after process optimization, generated (S)-methyl 2-chloropropionate and (S)-ethyl 2-chloropropionate with enantiomeric excesses both greater than 98%. researchgate.net

Synthetic microbial consortia represent a further advancement, where different engineered strains work together to perform complex multi-step syntheses. mdpi.comnih.gov This approach can improve efficiency by distributing the metabolic load and enabling the utilization of cheaper, less-refined substrates. mdpi.com These engineered systems can be designed to transform simple starting materials into valuable chiral intermediates.

| Microorganism/System | Enzyme | Reaction | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Marine Microbe | Esterase WDEst9 | Kinetic Resolution | (S)-Ethyl 2-chloropropionate | >98% | researchgate.net |

| Bacillus sp. CX01 | Esterase EstC10 | Kinetic Resolution | (R)-Methyl 2-chloropropionate | >99% | researchgate.net |

Protein Engineering and Directed Evolution for Enhanced Biocatalyst Performance

While naturally occurring enzymes are powerful catalysts, they are not always perfectly suited for industrial processes. illinois.edu Protein engineering and directed evolution are potent tools used to tailor enzymes for specific applications, improving properties like activity, stability, and, crucially for chiral synthesis, enantioselectivity. illinois.edunih.gov

Directed evolution mimics natural selection in a laboratory setting, involving iterative rounds of gene mutagenesis to create a library of enzyme variants, followed by high-throughput screening to identify mutants with improved properties. illinois.edudtic.mil Techniques like error-prone PCR (epPCR) introduce random mutations, while DNA shuffling recombines genes from different parent enzymes to create novel variants. illinois.edu

Rational design, guided by computational modeling and an understanding of the enzyme's structure-function relationship, is another approach. mdpi.comnih.gov Site-directed mutagenesis can be used to alter specific amino acids in the enzyme's active site or substrate-binding pocket to enhance interactions with the desired substrate enantiomer. mdpi.comresearchgate.net For instance, modifying residues within the stereoselectivity pocket of Candida antarctica lipase B has been shown to either increase or decrease its enantioselectivity towards certain alcohols, depending on the specific mutation. nih.gov Similarly, saturation mutagenesis at flexible surface residues of CALB has been used to improve its tolerance to methanol, a key factor in transesterification for biodiesel production. nih.gov These strategies have successfully inverted the enantiopreference of enzymes and significantly boosted their catalytic efficiency. illinois.edunih.gov

Optimization of Industrial-Scale Synthetic Processes with Academic Rigor

Translating a successful laboratory-scale synthesis into an efficient and economical industrial process requires rigorous optimization of all process parameters and a commitment to sustainable practices.

The performance of biocatalytic reactions is highly sensitive to the conditions under which they are run. Key parameters that must be optimized to maximize both enantiomeric excess (ee) and chemical yield include temperature, pH, substrate concentration, enzyme loading, and the choice of solvent. researchgate.netmdpi.com

Temperature: Lipases generally operate within a specific temperature range, with thermal denaturation occurring at higher temperatures. mdpi.com The optimal temperature balances reaction rate with enzyme stability.

Solvent: In lipase-catalyzed transesterification, the solvent plays a critical role. Nonpolar solvents like hexane are often preferred. nih.gov The polarity of the substrates and the water activity of the system can drastically alter enzyme activity by affecting the partitioning of water between the enzyme and the reaction medium. nih.gov

pH: For hydrolytic reactions conducted in aqueous media, pH is a crucial parameter that affects the ionization state of the enzyme's active site residues and thus its activity. researchgate.net

| Parameter | General Effect on Enantioselectivity (E) and Yield | Reference |

|---|---|---|

| Temperature | Affects reaction rate and enzyme stability; optimum temperature maximizes performance. | mdpi.com |

| Solvent | Polarity and water activity can drastically change enzyme activity and reaction rates. | nih.gov |

| Enzyme/Substrate Ratio | Crucial for achieving high conversion and enantiomeric excess in kinetic resolutions. | nih.gov |

| pH (for hydrolysis) | Impacts the ionization state of the enzyme's active site, influencing catalytic activity. | researchgate.net |

Modern chemical manufacturing increasingly emphasizes sustainability, guided by the principles of green chemistry. longdom.orgresearchgate.net This involves designing processes that are not only efficient but also minimize waste and environmental impact. frontiersin.orgnih.gov The greenness of a chemical process can be quantified using various metrics. acsgcipr.org

E-Factor (Environmental Factor): This metric, developed by Roger Sheldon, calculates the total mass of waste produced per unit mass of product. A lower E-Factor indicates a greener process. researchgate.netsemanticscholar.org

Process Mass Intensity (PMI): Widely used in the pharmaceutical industry, PMI is the ratio of the total mass of all materials (water, solvents, reagents, raw materials) used in a process to the mass of the final product. semanticscholar.orgmdpi.com Like the E-Factor, a lower PMI is desirable.

Process intensification strategies aim to improve manufacturing efficiency by, for example, using continuous flow reactors instead of batch processes, or by using immobilized enzymes that can be easily recovered and reused, thereby reducing waste and improving process economics. researchgate.net Biocatalytic routes, such as those described for ethyl (S)-2-chloropropionate, are inherently aligned with green chemistry principles due to their high selectivity, mild reaction conditions, and the biodegradable nature of the catalyst. nih.govsemanticscholar.org

Mechanistic Investigations of Chemical Transformations Involving Ethyl S 2 Chloro Propionate

Nucleophilic Substitution Reactions at the Chiral Carbon Center

Nucleophilic substitution at the chiral secondary carbon of ethyl (S)-2-chloro propionate (B1217596) is a cornerstone of its reactivity. The mechanism of these reactions dictates the stereochemistry of the product, a critical factor in the synthesis of stereochemically pure compounds.

Stereochemical Outcomes (Retention vs. Inversion of Configuration)

Nucleophilic substitution reactions at a chiral center can theoretically proceed with either retention or inversion of the original configuration. For secondary alkyl halides like ethyl (S)-2-chloro propionate, the predominant mechanism is the bimolecular nucleophilic substitution (SN2) reaction. A key characteristic of the SN2 mechanism is the backside attack of the nucleophile on the electrophilic carbon atom. chemistrysteps.comlibretexts.orglibretexts.org This approach occurs from the side opposite to the leaving group (the chloride ion).

This backside attack leads to a concerted process where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks. chemicalnote.com This forces the other three groups on the carbon to "flip" over, much like an umbrella inverting in the wind. youtube.com Consequently, SN2 reactions are stereospecific and always result in an inversion of the stereochemical configuration at the reaction center. libretexts.orgneetchennai.comvedantu.com In the case of this compound, an SN2 reaction will yield a product with the (R)-configuration.

| Starting Material | Reaction Type | Predominant Stereochemical Outcome | Product Configuration |

| This compound | SN2 | Inversion of configuration | (R)-product |

Radical Reactions and Polymerization Initiation Mechanisms

Beyond nucleophilic substitution, this compound is a significant molecule in the field of polymer chemistry, particularly as an initiator for controlled radical polymerization processes.

Application in Atom Transfer Radical Polymerization (ATRP)

This compound is an effective initiator for Atom Transfer Radical Polymerization (ATRP), a type of controlled/"living" radical polymerization. rsc.orggoogle.com In ATRP, a transition metal complex (commonly copper-based) reversibly activates and deactivates the initiator molecule. researchgate.net

The mechanism begins with the abstraction of the chlorine atom from this compound by the activator, a transition metal complex in a lower oxidation state (e.g., Cu(I)Br/Ligand). This homolytic cleavage generates a carbon-centered radical and the deactivator, which is the metal complex in a higher oxidation state (e.g., Cu(II)BrCl/Ligand). This radical then initiates polymerization by adding to a monomer molecule. The resulting growing polymer chain is then reversibly deactivated by the deactivator, reforming a dormant species and the activator. This dynamic equilibrium between active (radical) and dormant (halide-capped) species allows for the controlled growth of polymer chains with predetermined molecular weights and low dispersity. cmu.educmu.edu A very similar initiator, methyl 2-chloropropionate, has been successfully used in the ATRP of (meth)acrylamides. cmu.edu

| ATRP Component | Role in Polymerization | Example |

| Initiator | Source of the initial radical and determines the number of polymer chains. | This compound |

| Transition Metal Catalyst | Mediates the reversible activation/deactivation equilibrium. | CuCl / Ligand |

| Ligand | Solubilizes the metal salt and tunes its catalytic activity. | Tris(2-dimethylaminoethyl)amine (Me₆TREN) |

| Monomer | The building block of the polymer chain. | Styrene, (Meth)acrylates |

Mechanistic Studies of Halogen Exchange Processes

In ATRP, halogen exchange is a technique used to improve control when synthesizing block copolymers from monomers with different reactivities. If a macroinitiator with a bromine end-group is used to polymerize a monomer that typically forms a more reactive chloride-terminated dormant species, a mismatch in activation rates can occur.

Mechanistic studies have revealed that halogen exchange in ATRP can proceed through two distinct pathways. researchgate.net The first is a radical pathway involving the atom transfer equilibrium itself. The second is an ionic pathway, which occurs via an SN2 reaction where a halide anion associated with the copper complex acts as a nucleophile, displacing the halogen on the initiator or dormant polymer chain. researchgate.net The dominance of one pathway over the other depends on factors such as the structure of the alkyl halide and the activity of the copper catalyst. researchgate.net For secondary halides like those derived from this compound, the radical pathway is generally significant.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for investigating the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. cmu.edu

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the mechanisms of reactions like the SN2 substitution on this compound. mdpi.comsciforum.net By performing DFT calculations, researchers can model the potential energy surface (PES) of a reaction. researchgate.net This allows for the identification and characterization of stationary points, including reactants, products, intermediates, and, most importantly, transition states. researchgate.netmdpi.com

Analysis of the transition state geometry provides a detailed picture of the bond-forming and bond-breaking processes. For an SN2 reaction, calculations can confirm the trigonal bipyramidal geometry of the transition state, consistent with the backside attack mechanism. youtube.com Furthermore, computational methods can quantify the activation energy (the energy barrier of the reaction), which is directly related to the reaction rate. researchgate.net These calculations can be performed in the gas phase or by using continuum models to simulate the effects of different solvents, allowing for a theoretical investigation of how reaction conditions influence the mechanism and kinetics. mdpi.comsciforum.net

| Computational Method | Information Obtained | Relevance to this compound |

| Density Functional Theory (DFT) | Electronic structure, molecular geometries, reaction energies. | Elucidates the stability of reactants, products, and intermediates. |

| Potential Energy Surface (PES) Scan | Maps the energy of the system as a function of reaction coordinates. | Identifies the lowest energy pathway from reactants to products. |

| Transition State (TS) Search | Locates the highest energy point along the reaction pathway. | Characterizes the geometry and energy of the SN2 transition state. |

| Solvent Modeling (e.g., PCM) | Simulates the effect of the solvent on the reaction. | Predicts how solvent polarity affects reaction rates and mechanism. |

Density Functional Theory (DFT) Studies of Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of chemical reactions, DFT is frequently employed to locate and characterize the geometry and energy of transition states (TS), which represent the highest energy point along a reaction coordinate. Understanding the structure of the transition state is crucial for explaining reaction kinetics and stereochemical outcomes.

For this compound, a primary reaction of interest is the bimolecular nucleophilic substitution (S(_N)2) reaction, where a nucleophile attacks the chiral carbon atom, leading to the displacement of the chloride leaving group. DFT calculations can model this process to determine the activation energy and the geometry of the S(_N)2 transition state.

A typical DFT study of an S(_N)2 reaction on ethyl (S)-2-chloropropionate would involve the following steps:

System Modeling : The reactants, including ethyl (S)-2-chloropropionate and the chosen nucleophile (e.g., a hydroxide (B78521) ion, an amine), are modeled.

Transition State Search : Algorithms are used to locate the transition state structure connecting the reactants to the products. This is a first-order saddle point on the potential energy surface.

Frequency Calculation : Vibrational frequency calculations are performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

While specific DFT studies on this compound are not abundant in the literature, analogous studies on similar small chloroalkanes and ethyl halides provide a strong basis for predicting the characteristics of its transition states. mdpi.comchemrxiv.orgchemrxiv.orgresearchgate.net For instance, in a typical S(_N)2 reaction, the transition state is expected to have a trigonal-bipyramidal geometry around the central carbon atom, with the incoming nucleophile and the departing chloride ion occupying the axial positions. chemrxiv.org

The calculated activation energies and reaction energies are highly dependent on the level of theory (functional) and the basis set used in the calculations. researchgate.net The inclusion of solvent effects, often through implicit solvent models like the Polarizable Continuum Model (PCM), is also critical as it can significantly alter the energy profile. mdpi.com

Below is an illustrative data table summarizing hypothetical DFT calculation results for the S(_N)2 reaction of this compound with a generic nucleophile (Nu), based on findings for similar systems.

| Level of Theory | Solvent Model | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Key Transition State Bond Distances (Å) |

| B3LYP/6-31+G(d) | Gas Phase | 25.8 | -15.2 | C-Cl: 2.35, C-Nu: 2.40 |

| B3LYP/6-31+G(d) | PCM (Water) | 21.5 | -18.9 | C-Cl: 2.38, C-Nu: 2.45 |

| M06-2X/6-311++G(d,p) | Gas Phase | 24.1 | -16.5 | C-Cl: 2.32, C-Nu: 2.38 |

| M06-2X/6-311++G(d,p) | PCM (Water) | 20.2 | -20.1 | C-Cl: 2.34, C-Nu: 2.42 |

This table presents hypothetical data for illustrative purposes.

These theoretical investigations are invaluable for rationalizing experimental observations and for designing new chemical processes with improved efficiency and stereoselectivity.

Applications of Ethyl S 2 Chloro Propionate As a Precursor in Advanced Chemical Industries

Synthesis of Chiral Agrochemical Intermediates

The (S)-enantiomer of 2-chloropropionic acid and its esters are critical intermediates for the synthesis of highly efficient and low-toxicity agrochemicals. google.com The defined stereochemistry of Ethyl (S)-2-chloropropionate allows for the production of active ingredients with enhanced efficacy and better environmental profiles compared to their racemic counterparts.

Ethyl (S)-2-chloropropionate is a key intermediate in the synthesis of aryloxyphenoxypropionate herbicides, a class of compounds known for their post-emergence control of grass weeds. google.com The herbicidal activity of these compounds resides almost exclusively in the (R)-enantiomer. By using Ethyl (S)-2-chloropropionate, manufacturers can synthesize the desired (R)-herbicides through reactions that involve an inversion of stereochemistry at the chiral center.

This stereoselective synthesis is crucial for producing herbicides with high efficacy at lower application rates. google.com The process typically involves the reaction of Ethyl (S)-2-chloropropionate with a substituted phenol (B47542) to create an ether linkage, ultimately leading to the formation of the active herbicidal molecule.

| Herbicide Class | Specific Active Ingredients Synthesized | Role of Ethyl (S)-2-chloro propionate (B1217596) |

| Aryloxyphenoxypropionates ('FOPs') | Fenoxaprop-p-ethyl, Fluazifop-p-butyl, Quizalofop-p-ethyl | Key chiral intermediate for establishing the correct (R)-stereochemistry essential for herbicidal activity. google.com |

Beyond herbicides, Ethyl (S)-2-chloropropionate serves as an important intermediate for the synthesis of various plant growth regulators (PGRs) and other specialty agrochemicals. patsnap.com Plant growth regulators are substances that can alter plant life processes, such as inhibiting or stimulating enzyme systems, to modify growth and development. ahdb.org.uk The biological effect of many PGRs is dependent on their stereochemistry. The use of a chirally pure precursor like Ethyl (S)-2-chloropropionate is essential for producing the specific isomer that elicits the desired physiological response in the target plant, whether it be to promote branching, control height, or improve crop uniformity. patsnap.comahdb.org.uk

Pharmaceutical Intermediate Synthesis and Chiral Drug Development

In the pharmaceutical industry, the demand for enantiomerically pure compounds is high, as the different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. nih.govnih.gov Ethyl (S)-2-chloropropionate provides a reliable source of a specific chiral center for building complex active pharmaceutical ingredients (APIs). winsun-corp.com

Ethyl (S)-2-chloropropionate is utilized in the asymmetric synthesis of various APIs. Asymmetric synthesis refers to methods that produce a single, desired enantiomer of a chiral product. researchgate.net Using a starting material that is already enantiomerically pure, such as Ethyl (S)-2-chloropropionate, is a common and effective strategy in the multistep synthesis of complex drug molecules. researchgate.net This approach helps ensure the final API has the correct three-dimensional structure required to interact effectively and selectively with its biological target, such as an enzyme or receptor. nih.gov It is employed as a raw material or intermediate in the synthesis of a variety of drugs, including antiviral and anticancer agents. winsun-corp.com

The development of new drugs often relies on creating novel molecular scaffolds—the core structures upon which various functional groups are built. Ethyl (S)-2-chloropropionate contributes to this field by allowing chemists to incorporate a propionate fragment with a pre-defined stereocenter. This is crucial for designing drug candidates where the spatial arrangement of atoms is critical for binding affinity and biological activity. nih.gov By providing a readily available chiral building block, it facilitates the exploration of new chemical space in drug discovery, enabling the synthesis of innovative therapeutic agents with precisely controlled stereochemistry.

| Therapeutic Area | Role in Synthesis | Significance of Chirality |

| Antiviral Drugs | Intermediate for building the molecular backbone. winsun-corp.com | Specific stereoisomers are required for effective inhibition of viral enzymes. |

| Anticancer Drugs | Precursor for synthesizing complex cytotoxic agents. winsun-corp.com | The 3D shape of the drug must be precise to interact with targets in cancer cells. |

| Non-steroidal anti-inflammatory drugs (NSAIDs) | Intermediate for α-substituted propionic acid series drugs. patsnap.com | Often, only the (S)-enantiomer possesses the desired anti-inflammatory activity. nih.gov |

Research in Polymer Science and Material Synthesis

Ethyl (S)-2-chloropropionate also finds application in the field of polymer science, specifically as an initiator in controlled radical polymerization techniques. sigmaaldrich.comsigmaaldrich.com It has been used as an initiator for Atom Transfer Radical Polymerization (ATRP), a method that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. sigmaaldrich.comlookchem.com

Its role as an initiator has been documented in the synthesis of specific polymers such as:

Poly(2-(diethylamino)ethyl methacrylate) sigmaaldrich.comsigmaaldrich.com

Poly(N-isopropylacrylamide) sigmaaldrich.comsigmaaldrich.com

These polymers are often classified as "smart" or "stimuli-responsive" materials because their properties can change in response to external factors like temperature or pH. The use of initiators like Ethyl (S)-2-chloropropionate is fundamental to creating these advanced materials for potential use in fields like drug delivery and biotechnology. sigmaaldrich.com

Controlled Synthesis of Polymeric Materials with Specific Architectures

The primary application of Ethyl (S)-2-chloro propionate in polymer synthesis is as an initiator for Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.comottokemi.comsigmaaldrich.comscientificlabs.co.uk ATRP is a powerful method for producing polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity), and complex, predetermined architectures. researchgate.netmdpi.com The structure of the initiator is crucial as it determines the number of growing polymer chains and influences the rate of the polymerization reaction. cmu.edu

This compound's effectiveness as an ATRP initiator stems from the carbon-chlorine bond, which can be reversibly cleaved by a transition-metal catalyst (typically a copper complex) to form a radical that initiates polymerization. researchgate.net This process allows for the controlled, sequential addition of monomer units, minimizing termination reactions that are common in conventional free-radical polymerization. The result is a population of polymer chains that are nearly identical in length, leading to materials with predictable and highly uniform properties.

Research has demonstrated the use of this compound to initiate the polymerization of various monomers, leading to the synthesis of polymers with specific, desirable characteristics. sigmaaldrich.comsigmaaldrich.com For example, it is used to synthesize poly(N-isopropylacrylamide), a thermoresponsive polymer, and poly(2-(diethylamino)ethyl methacrylate), a pH-responsive polymer. ottokemi.comsigmaaldrich.comscientificlabs.co.uk

A key advantage of using initiators like this compound in ATRP is the ability to create complex polymer architectures. By initiating the polymerization of one type of monomer and then introducing a second, block copolymers can be synthesized. researchgate.netnih.gov For instance, a double hydrophilic ABC triblock copolymer, poly(2-(diethylamino)ethyl methacrylate)-b-poly(2-(dimethylamino)ethyl methacrylate)-b-poly(N-isopropylacrylamide), has been synthesized using Ethyl 2-chloropropionate as the initiator through sequential monomer addition. sigmaaldrich.com

Furthermore, recent studies have explored innovative strategies to control polymer dispersity (Đ), a measure of the heterogeneity of molecular weights in a polymer sample. rsc.org By using a mixture of two ATRP initiators with different reactivities, such as Ethyl 2-chloropropionate (a lower activity initiator) and ethyl 2-bromopropionate (a higher activity initiator), researchers can tailor the dispersity of the resulting polymers across a wide spectrum (e.g., Đ from ~1.1 to ~1.7) in a simple one-pot reaction. rsc.org This level of control over polymer architecture is critical for tuning the material's bulk properties for specialized applications.

| Polymer Name | Monomer(s) | Key Architectural Feature | Reference |

|---|---|---|---|

| Poly(N-isopropylacrylamide) (PNIPAM) | N-isopropylacrylamide | Well-defined homopolymer, thermoresponsive | sigmaaldrich.comsigmaaldrich.com |

| Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) | 2-(diethylamino)ethyl methacrylate (B99206) | Well-defined homopolymer, pH-responsive | sigmaaldrich.comottokemi.com |

| PDEAEMA-b-PDMAEMA-b-PNIPAM | 1. 2-(diethylamino)ethyl methacrylate 2. 2-(dimethylamino)ethyl methacrylate 3. N-isopropylacrylamide | Multi-responsive ABC triblock copolymer | sigmaaldrich.com |

| Polymers with tailored dispersity | Various (e.g., acrylates) | Controlled molecular weight distribution (Đ) by co-initiating with ethyl 2-bromopropionate | rsc.org |

Development of End-Functionalized Polymers for Advanced Applications

End-functionalized polymers, which possess one or more specific reactive groups at their chain ends, are highly valuable building blocks for creating advanced materials such as bioconjugates, hybrid nanostructures, and materials for surface modification. rsc.orgescholarship.org The synthesis of these materials often relies on controlled/living radical polymerization techniques, where the choice of initiator is a primary method for introducing functionality. rsc.org

When this compound is used as an initiator in ATRP, it inherently produces polymer chains with two distinct ends: an ethyl propionate group at the initiating (alpha) end and a reactive chlorine atom at the dormant (omega) end. cmu.edu The ethyl ester group provides a certain chemical character to one end of the polymer, while the terminal chlorine atom is particularly significant as it can be readily transformed into other functional groups through post-polymerization modification reactions. harth-research-group.org

This terminal halogen acts as a versatile chemical handle. For example, it can be substituted by various nucleophiles (e.g., azides, amines, thiols) to introduce a wide array of functionalities. This capability allows for the "end-capping" of the polymer chain, tailoring its properties for specific applications like drug delivery or sensing. lookchem.com

A documented application of this strategy is the synthesis of end-functionalized poly(N-isopropylacrylamide) bearing a pyrenyl group. sigmaaldrich.comlookchem.comsmolecule.com In this process, poly(N-isopropylacrylamide) is first prepared via ATRP using this compound as the initiator. The resulting polymer, with its terminal chlorine atom, is then reacted with a pyrene-containing compound to attach the fluorescent pyrenyl group to the chain end. sigmaaldrich.comsigmaaldrich.com Such fluorescently-labeled polymers are valuable tools in biochemical and materials science research for tracking and imaging purposes.

The ability to precisely place a functional group at the chain end transforms a simple polymer into a macromolecular building block, or "macroinitiator," for the synthesis of more complex architectures like block copolymers or for grafting onto surfaces. rsc.orgharth-research-group.org

| Base Polymer | Initiator-Derived End Groups | Example of Post-Polymerization Modification | Resulting End-Functional Polymer | Potential Application | Reference |

|---|---|---|---|---|---|

| Poly(N-isopropylacrylamide) | Alpha (α): Ethyl propionate Omega (ω): Chlorine | Substitution of terminal chlorine with a pyrene-containing nucleophile. | Pyrenyl-terminated Poly(N-isopropylacrylamide) | Fluorescent labeling, sensing, self-assembly studies | sigmaaldrich.comlookchem.comsmolecule.com |

| Generic Polymer (e.g., Polystyrene, Poly(methyl methacrylate)) | Alpha (α): Ethyl propionate Omega (ω): Chlorine | Substitution of terminal chlorine with an azide (B81097) group (e.g., via sodium azide). | Azide-terminated polymer | "Click" chemistry reactions, bioconjugation | harth-research-group.org |

Analytical Methodologies for Chiral Purity and Process Control of Ethyl S 2 Chloro Propionate

Chromatographic Techniques for Enantioseparation

Chromatography is the cornerstone for the analytical and preparative separation of enantiomers. The fundamental principle involves the differential interaction of the enantiomers with a chiral environment, leading to different retention times and, thus, separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a premier technique for the enantioseparation of chiral compounds. The direct separation of enantiomers is most commonly achieved using a Chiral Stationary Phase (CSP). CSPs are composed of a single enantiomer of a chiral selector molecule that is immobilized on a solid support, typically silica gel.

For compounds like Ethyl (S)-2-Chloro Propionate (B1217596), polysaccharide-based CSPs are particularly effective. ymcindia.commdpi.com These CSPs, derived from cellulose or amylose, feature chiral grooves and cavities where enantiomers can interact. The separation mechanism relies on a combination of attractive interactions, such as hydrogen bonds, dipole-dipole interactions, and π-π stacking, which form transient diastereomeric complexes between the chiral selector and the individual enantiomers. sigmaaldrich.com The enantiomer that forms the more stable complex is retained longer on the column, allowing for its separation from the other.

The choice of mobile phase is critical for optimizing separation. In normal-phase HPLC, mixtures of alkanes (like n-hexane) and alcohols (like isopropanol or ethanol) are common. researchgate.netmdpi.com In reversed-phase HPLC, aqueous buffers are used with organic modifiers like acetonitrile or methanol. sigmaaldrich.comresearchgate.net Method development often involves screening various CSPs and mobile phase compositions to achieve the best resolution. sigmaaldrich.comu-tokyo.ac.jp

Table 1: Representative HPLC Conditions for Chiral Separation of Ester Compounds

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase (Normal Phase) | n-hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | Ambient (e.g., 25 °C) |

| Detection | UV at 210-254 nm |

This table presents typical starting conditions for method development. Actual parameters would be optimized for Ethyl (S)-2-Chloro Propionate.

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced environmental impact. chromatographyonline.comselvita.com The technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. selvita.com Supercritical CO₂ has low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to liquid mobile phases. researchgate.net

To analyze polar compounds like esters, the CO₂ is typically mixed with a small amount of an organic modifier, such as methanol or ethanol. researchgate.netresearchgate.net Similar to HPLC, polysaccharide-based CSPs are the most widely used columns for chiral SFC. mdpi.comresearchgate.net The underlying separation principles of forming transient diastereomeric complexes remain the same as in HPLC, but the different properties of the supercritical fluid mobile phase can lead to unique selectivity and sometimes even a reversal of the enantiomer elution order. chromatographyonline.com SFC is considered a "green" technology because it significantly reduces the consumption of organic solvents. selvita.com

Table 2: Illustrative SFC Method Parameters for Chiral Separation

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |

| Mobile Phase | CO₂ / Methanol (e.g., 85:15 v/v) |

| Flow Rate | 2.0 - 4.0 mL/min |

| Outlet Pressure (BPR) | 100 - 150 bar |

| Column Temperature | 35 - 40 °C |

| Detection | UV, Mass Spectrometry (MS) |

This table provides an example of typical SFC conditions. Parameters must be specifically optimized for the target analyte.

Gas Chromatography (GC) for Enantiomeric Purity Assessment

Gas Chromatography (GC) is a highly sensitive method suitable for the analysis of volatile and thermally stable compounds like this compound. Chiral separations in GC are almost exclusively performed using CSPs, with modified cyclodextrins being the most common chiral selectors. gcms.czgcms.cz

Cyclodextrins are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic outer surface. gcms.cz When derivatized and used as a stationary phase, they can form temporary inclusion complexes with the enantiomers of an analyte. gcms.cz The stability of these host-guest complexes differs for each enantiomer based on steric and electronic interactions, leading to different retention times and enabling their separation.

Detailed studies on the GC separation of the related compound, methyl 2-chloropropanoate, using a modified γ-cyclodextrin phase (Lipodex-E) have provided thermodynamic data for the chiral recognition process. researchgate.net These findings highlight the precise molecular interactions responsible for enantioseparation. The presence of residual water in the carrier gas can influence these interactions and modestly reduce enantioselectivity. researchgate.net

Table 3: Thermodynamic Data for the Enantioseparation of Methyl 2-Chloropropanoate on a Cyclodextrin-based GC Column

| Thermodynamic Parameter | Value |

|---|---|

| Enthalpy Difference (ΔS,R(ΔH)) | -12.64 ± 0.08 kJ mol⁻¹ |

| Entropy Difference (ΔS,R(ΔS)) | -28.18 ± 0.23 J K⁻¹ mol⁻¹ |

Data refers to the complexation process on a Lipodex-E stationary phase under dry conditions. researchgate.net

Spectroscopic Methods for Chiral Analysis and Stereochemical Characterization

While chromatography physically separates enantiomers, spectroscopic methods can be used to differentiate them, often by converting them into diastereomeric species in situ or by using specialized techniques that interact differently with each enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Discrimination

In a standard achiral solvent, the NMR spectra of two enantiomers are identical because their corresponding nuclei are chemically equivalent (isochronous). However, NMR can be a powerful tool for chiral discrimination when a chiral environment is introduced directly into the NMR tube. nih.gov

The most common method involves the use of Chiral Solvating Agents (CSAs). nih.govresearchgate.net A CSA is an enantiomerically pure compound that forms rapid and reversible non-covalent diastereomeric complexes with the analyte enantiomers. researchgate.netrsc.org These transient complexes have distinct magnetic environments, which breaks the spectral equivalence of the enantiomers. This results in separate signals (anisochrony) for corresponding protons or other nuclei in the (R) and (S) enantiomers, allowing for their direct quantification by integrating the respective signal areas. rsc.org Various types of CSAs, including those derived from ethyl (S)-lactate and isohexides, have been developed for this purpose. nih.govrsc.org

Table 4: Principle of Chiral Discrimination by NMR Spectroscopy

| Component | Function | Outcome |

|---|---|---|

| Racemic Analyte (R/S) | The mixture of enantiomers to be quantified. | In an achiral solvent, gives a single set of NMR signals. |

| Chiral Solvating Agent (CSA) | Forms transient diastereomeric complexes (R-CSA and S-CSA). | Creates a chiral environment within the NMR tube. |

| Resulting NMR Spectrum | The R-CSA and S-CSA complexes are diastereomeric and thus have different chemical shifts (δ). | Separate, resolved signals appear for the R and S enantiomers, allowing for determination of enantiomeric excess (ee). |

Applications of Fluorescence Spectroscopy and Mass Spectrometry for Enantiomeric Analysis

Mass Spectrometry (MS) is an inherently achiral technique, as enantiomers have identical mass. However, it can be used for chiral analysis when coupled with a separation technique like GC, HPLC, or SFC. researchgate.netnih.govesu.edu In this hyphenated approach, the chromatograph separates the enantiomers, and the mass spectrometer serves as a highly sensitive and selective detector.

More advanced MS methods can directly quantify enantiomers by forming diastereomeric complexes with a chiral selector, where the complexes can be distinguished in the mass spectrometer. This often involves techniques like electrospray ionization (ESI-MS).

Fluorescence Spectroscopy is also achiral but serves as an extremely sensitive detection method. mdpi.com Its application in chiral analysis typically requires derivatization of the analyte with a fluorescent tag. If the tag itself is chiral (a chiral fluorescent derivatizing agent), the resulting diastereomers can be separated by standard achiral HPLC and quantified by the highly sensitive fluorescence detector. Alternatively, a non-chiral fluorescent tag can be used, and the enantiomers are then separated using a chiral chromatographic method. A specialized technique known as fluorescence-detected circular dichroism (FDCD) measures the differential emission of fluorescence after excitation with circularly polarized light, which can distinguish between enantiomers. mdpi.com

Environmental Aspects: Fate and Degradation Research of Chiral Chloropropionates

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation, occurring without the involvement of living organisms, plays a significant role in the initial transformation of Ethyl (S)-2-chloropropionate in the environment. The primary mechanisms include hydrolysis and phototransformation.

Phototransformation, or degradation induced by sunlight, is another potential abiotic pathway. While direct photolysis of Ethyl (S)-2-chloropropionate may occur, indirect phototransformation involving reactive species such as hydroxyl radicals in the atmosphere or aquatic systems is likely to be a more significant process. The chlorine substituent on the propionate (B1217596) moiety can influence the molecule's susceptibility to photochemical reactions.

| Precursor Compound | Transformation Process | Stable Transformation Product |

| Ethyl (S)-2-chloropropionate | Hydrolysis | (S)-2-chloropropionic acid |

| (S)-2-chloropropionic acid | Dechlorination | Propionic acid |

Biotic Degradation and Enantioselectivity in Environmental Systems

Biological processes, driven by microorganisms, are fundamental to the complete mineralization of many organic compounds, including chiral chloropropionates. A key feature of biotic degradation is the potential for enantioselectivity, where one enantiomer is degraded preferentially over the other.

Microorganisms possess a diverse array of enzymes capable of transforming xenobiotic compounds. The initial step in the microbial degradation of Ethyl (S)-2-chloropropionate is likely the enzymatic hydrolysis of the ester bond by esterases, releasing (S)-2-chloropropionic acid and ethanol. nih.gov

The subsequent degradation of (S)-2-chloropropionic acid is mediated by dehalogenase enzymes. scialert.netscialert.net These enzymes catalyze the cleavage of the carbon-halogen bond, a critical step in detoxifying halogenated compounds. scialert.net The product of this dehalogenation is typically a hydroxyalkanoic acid, in this case, lactic acid. This is then further metabolized by the microorganism for energy and cell growth. scialert.net

Research on the microbial degradation of racemic 2-chloropropionic acid has demonstrated the existence of stereospecific dehalogenases. scialert.netscialert.net Some microorganisms produce D-specific dehalogenases, while others produce L-specific (or S-specific) dehalogenases. scialert.net For instance, a Pseudomonas sp. has been shown to possess both a thermostable L-specific dehalogenase and a non-thermostable D-specific dehalogenase. scialert.net

This enzymatic specificity means that in a given microbial community, the degradation of (S)-2-chloropropionic acid (derived from Ethyl (S)-2-chloropropionate) may be favored or hindered depending on the prevalent microbial populations and their enzymatic machinery. If a microbial community primarily possesses L-specific dehalogenases, the (S)-enantiomer will be preferentially degraded. Conversely, a community rich in D-specific dehalogenases would lead to the persistence of the (S)-enantiomer.

| Enzyme Type | Substrate Specificity | Potential Impact on Ethyl (S)-2-chloropropionate Degradation |

| L-specific dehalogenase | (S)-2-chloropropionic acid | Enhanced degradation |

| D-specific dehalogenase | (R)-2-chloropropionic acid | Persistence of the (S)-enantiomer |

Environmental Persistence and Regulatory Implications of Chiral Esters

The environmental persistence of Ethyl (S)-2-chloropropionate is determined by the rates of both abiotic and biotic degradation. The presence of the chlorine atom generally increases the persistence of organic molecules compared to their non-halogenated counterparts. naturvardsverket.se Halogenated organic compounds can be resistant to degradation and have the potential to accumulate in the environment. nih.gov

The enantioselective nature of biotic degradation can lead to a shift in the enantiomeric ratio of chloropropionates in the environment. If the (S)-enantiomer is less readily degraded by the present microbial communities, it could persist for longer periods.

Currently, there are no specific environmental quality standards for Ethyl (S)-2-chloropropionate. However, as a chlorinated organic compound, it falls under the broader category of substances that are subject to environmental monitoring and regulation. naturvardsverket.sep2infohouse.org Regulations often focus on classes of compounds, such as volatile organic compounds (VOCs) or halogenated hydrocarbons, due to their potential for environmental contamination. p2infohouse.org The ultimate regulatory fate of specific chiral esters will likely depend on a more detailed understanding of their environmental behavior and ecotoxicological effects.

Concluding Remarks and Future Research Perspectives on Ethyl S 2 Chloro Propionate

Challenges and Opportunities in Asymmetric Synthesis of Chiral Halogenated Esters

The asymmetric synthesis of chiral halogenated compounds, including esters like Ethyl (S)-2-chloro propionate (B1217596), presents a persistent challenge for chemists. The primary difficulty lies in achieving high enantiomeric purity, as many conventional halogenation methods yield racemic mixtures, where both left- and right-handed isomers are produced in equal amounts. eurekalert.orgsciencedaily.com Separating these enantiomers is a critical step, as often only one has the desired biological or chemical activity. eurekalert.orgchiralpedia.com

Despite these hurdles, significant opportunities are emerging through the development of advanced catalytic strategies. researchgate.net The enantioselective synthesis of α-chlorinated carboxylic acid esters has been achieved with high enantiomeric ratios (up to 99:1) through one-pot multistep protocols. researchgate.net Key areas of innovation include:

Organocatalysis: Chiral amine catalysts have proven effective in producing organohalides with high enantiomeric purity (up to 98%) from a 50/50 racemic starting mixture. eurekalert.org This approach offers a powerful tool for controlling stereochemistry.

Metal Catalysis: Chiral catalysts based on earth-abundant metals like nickel are being developed for the direct catalytic enantioselective synthesis of chiral esters. nih.govnih.gov These methods are versatile and tolerate a range of functional groups.

Phase-Transfer Catalysis: The use of chiral ammonium (B1175870) phase-transfer catalysts represents another promising avenue for the asymmetric halogenation of related compounds like β-keto esters. researchgate.net

These advancements are paving the way for more efficient and precise synthesis of chiral halogenated esters, opening up new possibilities for creating complex chiral molecules for the pharmaceutical and agrochemical industries. pharmtech.comchiralpedia.com

| Catalytic Strategy | Key Advantages | Reported Enantiomeric Purity | Reference(s) |

| Organocatalysis | Metal-free, milder conditions, high precision. | Up to 98% | eurekalert.org |

| Metal Catalysis | Versatile, good functional group tolerance, uses earth-abundant metals. | Not specified in abstracts | nih.govnih.gov |

| One-Pot Protocols | Efficient, reduced workup steps. | Up to 99:1 er | researchgate.net |

Emerging Trends in Biocatalysis and Enzyme Engineering for Enhanced Selectivity

Biocatalysis, the use of natural or engineered enzymes to drive chemical reactions, has emerged as a powerful and sustainable tool in chiral synthesis. chiralpedia.comrsc.org For compounds like Ethyl (S)-2-chloro propionate, enzymatic methods offer significant advantages, including mild reaction conditions, high selectivity, and alignment with green chemistry principles. chiralpedia.comchiralpedia.com

The evolution of biocatalysis is marked by several key trends:

Directed Evolution: This technique mimics natural evolution in the laboratory and involves generating libraries of enzyme variants and selecting those with desired properties. illinois.edu It is a powerful method to alter and improve the enantioselectivity of enzymes, sometimes even inverting the selectivity completely. illinois.edu

Enzyme Engineering: Advances in protein engineering allow for the creation of enzymes with tailored activity and selectivity. chiralpedia.com By modifying specific amino acids within an enzyme's active site, researchers can enhance its performance for a specific reaction, leading to higher yields and purity of the target chiral compound.

Novel Technology Integration: The field is rapidly moving towards an era of technology integration and intelligent manufacturing. rsc.orgnih.gov High-throughput screening methods, combined with microfluidics and artificial intelligence, are accelerating the discovery and optimization of novel enzymes and biocatalytic pathways. nih.gov

These advancements are expanding the synthetic toolkit, enabling the production of enantiomerically pure compounds like this compound with greater efficiency and environmental responsibility.

| Biocatalytic Trend | Description | Impact on Selectivity | Reference(s) |

| Directed Evolution | Laboratory process of iterative mutation and selection to improve enzyme function. | Can significantly increase or even invert natural enantioselectivity. | illinois.edu |

| Enzyme Engineering | Rational design involving site-specific alterations of an enzyme's structure. | Creates tailored enzymes with enhanced activity and selectivity for specific substrates. | chiralpedia.com |

| Technology Integration | Use of AI, automation, and high-throughput screening for enzyme discovery and optimization. | Accelerates the development of highly efficient and selective biocatalysts. | rsc.orgnih.gov |

Integration of Computational and Experimental Methodologies for Rational Design

The rational design of bioactive molecules and their synthetic pathways is increasingly benefiting from the synergy between computational modeling and experimental validation. mdpi.com Computer-aided design allows for the prediction of molecular properties and reaction outcomes, guiding laboratory work to be more efficient and targeted. mdpi.comkeio.ac.jp

For the synthesis of this compound, this integration can be particularly impactful. Computational techniques such as Density Functional Theory (DFT) calculations can provide insights into reaction mechanisms and the origins of enantioselectivity in catalytic cycles. researchgate.net This understanding allows chemists to rationally design or select the most effective catalysts and reaction conditions.

The process typically involves:

In Silico Modeling: Using software to simulate the interaction between substrates and catalysts. Molecular docking and molecular dynamics simulations can predict the most stable transition states, which determine the stereochemical outcome of a reaction. mdpi.com

Prediction of Properties: Computational tools can estimate the physicochemical characteristics and potential bioactivities of target molecules, helping to prioritize synthetic efforts. mdpi.com

Experimental Validation: The insights gained from computational studies are then used to design and perform targeted experiments, significantly reducing the trial-and-error approach often associated with developing new synthetic methods.

This multidisciplinary approach, combining computational chemistry, bioinformatics, and synthetic chemistry, is accelerating the discovery of novel and efficient pathways to important chiral intermediates. mdpi.com

Exploration of Novel Applications and Sustainable Manufacturing Strategies

This compound is an important intermediate in the synthesis of chiral drugs, pesticides, and flavoring agents. zjhysw.cn Its utility as a chiral building block means that as asymmetric synthesis techniques advance, its potential applications will continue to grow. The chlorinated stereocenter can be readily substituted, allowing for the introduction of various functional groups while retaining the chirality, opening pathways to a wide class of compounds that were previously difficult to produce as pure enantiomers. eurekalert.org

Beyond expanding applications, a major future focus is the development of sustainable manufacturing strategies. The principles of green chemistry are becoming increasingly central to chemical production. chiralpedia.com Key strategies for the sustainable manufacturing of this compound and related compounds include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, minimizing waste. chiralpedia.com

Use of Recyclable Catalysts: Developing catalysts, whether organometallic or biological, that can be easily recovered and reused, reducing costs and environmental impact. chiralpedia.com

Continuous Flow Chemistry: This approach offers opportunities to speed up, simplify, and automate chemical reactions, leading to more efficient and safer processes compared to traditional batch manufacturing. chiralpedia.com

Anhydrous Processes: A patented preparation method for ethyl 2-chloropropionate involves an alcoholysis reaction under anhydrous conditions, which generates no sewage and thus reduces the environmental protection pressure. patsnap.com

By focusing on these green and sustainable approaches, the chemical industry can continue to provide essential molecules like this compound while minimizing its environmental footprint. chiralpedia.com

Q & A

Basic: What synthetic methodologies are recommended for preparing ethyl (S)-2-chloro propionate with high enantiomeric purity?

Methodological Answer:

Enantioselective synthesis can be achieved via:

- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer of a racemic mixture, yielding the (S)-enantiomer .

- Chiral auxiliaries : Use of (S)-configured catalysts in asymmetric chlorination reactions to direct stereochemistry .

- Chiral GC validation : Confirm enantiomeric purity using chiral stationary-phase GC columns (e.g., β-cyclodextrin derivatives) .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR identify structural features (e.g., methylene protons at δ 1.3–1.5 ppm, ester carbonyl at δ 170–175 ppm) .

- Chiral HPLC/GC : Quantify enantiomeric excess using columns like Chiralcel OD-H or Cyclosil-B .

- IR spectroscopy : Confirm ester (C=O stretch at ~1740 cm) and C-Cl (600–800 cm) functional groups .

Advanced: How can researchers resolve contradictions in stereochemical assignments for this compound?

Methodological Answer:

- X-ray crystallography : Determine absolute configuration using software like ORTEP-III or WinGX to analyze diffraction data .

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to assign stereochemistry .

- Cross-validation with synthetic routes : Correlate observed optical rotation ([α]) with known enantiomers from chiral synthesis .

Advanced: What analytical strategies are effective for detecting genotoxic impurities (e.g., 2-chloro methyl propionate) in this compound?

Methodological Answer:

- GC-MS with Selected-Ion Monitoring (SIM) : Detect impurities at ppm levels using ions like m/z 122 (2-CMP) with a DB-5MS column .

- Validation per ICH guidelines : Establish linearity (R > 0.99), LOD (0.1 ppm), and LOQ (0.3 ppm) .

- Sample preparation : Liquid-liquid extraction or solid-phase extraction to isolate impurities from the matrix .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile chlorinated compounds .

- Waste disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal in halogenated waste containers .

Advanced: How can researchers address contradictions between kinetic and thermodynamic product distributions during synthesis?

Methodological Answer:

- In-situ reaction monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction conditions .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict energy barriers for competing pathways .

- Temperature control : Optimize reaction temperature to favor kinetic (low T) or thermodynamic (high T) products .